3-Bromo-5-fluoroaniline hydrochloride
Overview
Description
3-Bromo-5-fluoroaniline hydrochloride is a chemical compound with the CAS Number: 134168-98-2 . It has a molecular weight of 226.48 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H
. This indicates the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on the benzene ring of aniline . Physical and Chemical Properties Analysis
This compound is a powder . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the search results for the hydrochloride form of the compound .Scientific Research Applications
Biodistribution and Radiation Dosimetry of PET Tracers
Biodistribution and Radiation Dosimetry of LMI1195 : This study focused on the clinical development of LMI1195, a novel 18F-labeled ligand for the norepinephrine transporter, used for mapping cardiac nerve terminals in vivo using PET. The research evaluated human safety, whole-organ biodistribution, and radiation dosimetry of LMI1195 in a phase 1 clinical trial. The study concluded that LMI1195 is well tolerated and provides a radiation dose comparable to other commonly used PET radiopharmaceuticals. The kinetics of myocardial and adjacent organ activity indicated that cardiac imaging should be feasible with an acceptable patient radiation dose (Sinusas et al., 2014).
Pharmacology and Radiosensitization in Cancer Treatment
Pharmacological Evaluation of 5-Bromodeoxyuridine : The research discussed the use of 5-Bromodeoxyuridine (BrdUrd) as an effective radiosensitizing agent for gliomas. The pharmacology was studied in patients, revealing linear behavior in the infusion rates studied. The study suggested that BrdUrd has promise as a radiosensitizer, but alternative means of safe delivery into the carotid artery are needed due to systemic toxicity concerns (Russo et al., 1984).
Occupational Health Risks
Occupational Exposure to Solvents and Neurotoxicity : The study addressed occupational health risks associated with exposure to 1-Bromopropane (1-BP), used as a substitute for regulated compounds like chloro-fluorocarbons in various industries. The report highlighted two cases of workers exposed to 1-BP, diagnosed with clinical manifestations of neurotoxicity. The cases underscore the potential health risks of 1-BP exposure, especially in workplaces where its use might be increasing (MMWR, 2008).
Properties
IUPAC Name |
3-bromo-5-fluoroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLVIUQZBNIGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134168-98-2 | |
Record name | Benzenamine, 3-bromo-5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134168-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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